molecular formula C22H27NO4S B15097296 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15097296
M. Wt: 401.5 g/mol
InChI Key: LDTNBMGSKDFRCL-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a benzyl group, a dioxidotetrahydrothiophene ring, and a phenoxyacetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.

    Formation of the phenoxyacetamide moiety: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 4-(propan-2-yl)phenoxyacetyl chloride, which is then reacted with the intermediate compound from the previous step to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride, chloroacetyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(methyl)phenoxy]acetamide
  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the propan-2-yl group on the phenoxy moiety, which may confer specific steric and electronic properties that influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4S/c1-17(2)19-8-10-21(11-9-19)27-15-22(24)23(14-18-6-4-3-5-7-18)20-12-13-28(25,26)16-20/h3-11,17,20H,12-16H2,1-2H3

InChI Key

LDTNBMGSKDFRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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